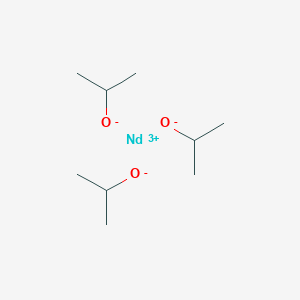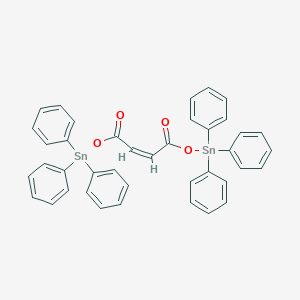
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene, also known as DSDA, is a new organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of organotin compounds and has a unique structure that makes it an attractive candidate for various research applications.
Mecanismo De Acción
The mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to inhibit the activity of certain enzymes, which may be responsible for its observed physiological effects.
Efectos Bioquímicos Y Fisiológicos
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several biochemical and physiological effects. In animal studies, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have anti-inflammatory and analgesic properties. It has also been found to have antitumor activity and may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is its excellent electron transport properties, which make it an ideal material for use in electronic devices. However, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is also a highly reactive compound and can be difficult to handle in the lab. It may also be toxic to certain organisms and should be used with caution.
Direcciones Futuras
There are several future directions for research on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. One potential area of study is the development of new electronic devices based on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. Another area of research is the investigation of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene's potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene and its potential side effects.
Métodos De Síntesis
The synthesis of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of phenylmagnesium bromide with tin tetrachloride to form phenylstannane. This is followed by the reaction of phenylstannane with 1,2-dibromoethane to form (Z)-1,2-bis(phenylstannyl)ethylene. The final step involves the reaction of (Z)-1,2-bis(phenylstannyl)ethylene with 2,5-dimethoxy-1,4-benzoquinone to form (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene.
Aplicaciones Científicas De Investigación
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several potential applications in scientific research. One of the most promising applications is in the field of organic electronics. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have excellent electron transport properties, making it an ideal material for use in organic field-effect transistors (OFETs) and other electronic devices.
Propiedades
Número CAS |
16122-27-3 |
|---|---|
Nombre del producto |
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene |
Fórmula molecular |
C40H32O4Sn2 |
Peso molecular |
814.1 g/mol |
Nombre IUPAC |
bis(triphenylstannyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/6C6H5.C4H4O4.2Sn/c6*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h6*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;;;;;2*+1/p-2/b;;;;;;2-1-;; |
Clave InChI |
IOMRUDPZPOVCQZ-JRKBNQMXSA-L |
SMILES isomérico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)/C=C\C(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Otros números CAS |
16122-27-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



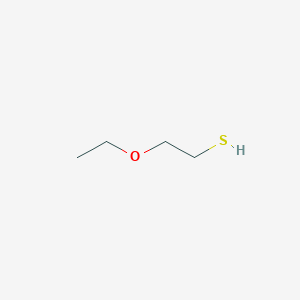
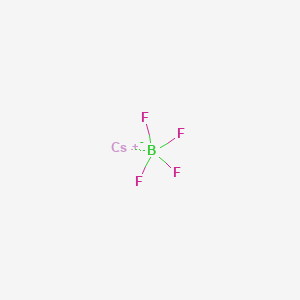


![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
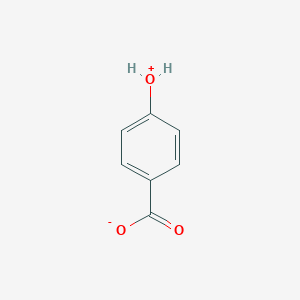
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
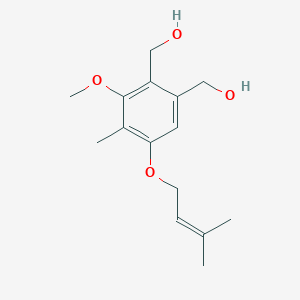
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
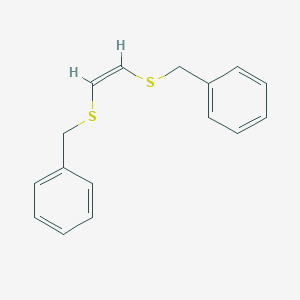
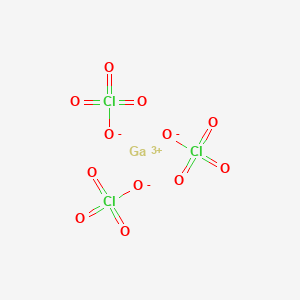
![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)
